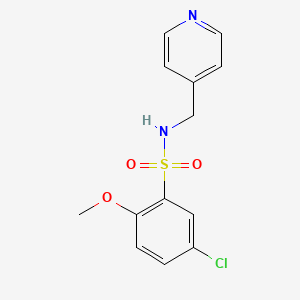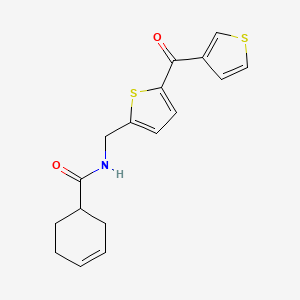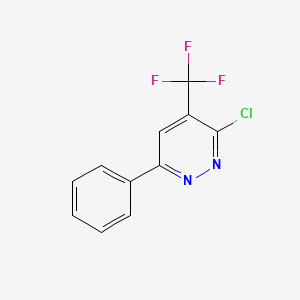![molecular formula C18H17F3N2O3 B2872621 3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone CAS No. 338782-23-3](/img/structure/B2872621.png)
3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone is an organic compound with a unique structure that makes it of interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
Synthesis Route 1: : The preparation begins with the coupling of 4-(trifluoromethyl)benzyl chloride with 3-hydroxy-2-pyridinone in the presence of a base such as sodium hydride. The product is then reacted with morpholine and phosgene under controlled conditions to form the final compound.
Synthesis Route 2: : An alternative method involves the direct acylation of 1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone with morpholinocarbonyl chloride under anhydrous conditions, using a strong base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production typically involves optimizing the above synthetic routes for large-scale operations. This includes employing continuous flow reactors, process optimization for higher yield, and efficient purification techniques like recrystallization and column chromatography to ensure the product’s quality.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyridinone ring, leading to the formation of pyridine-N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reduction can target the carbonyl group, converting it to an alcohol. Catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere is often employed.
Substitution: : Nucleophilic substitution reactions can occur at the benzyl position, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracetic acid
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Bases for Substitution: : Sodium hydride, potassium carbonate
Major Products
The major products of these reactions include derivatives like N-oxides, alcohols from reduction, and substituted benzyl compounds.
科学研究应用
Chemistry
In chemistry, 3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone is used as a building block for synthesizing more complex molecules, and as a ligand in coordination chemistry due to its donor atoms.
Biology
The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe. It can bind to proteins and nucleic acids, influencing their structure and function.
Medicine
In medicinal research, this compound is being explored for its potential therapeutic properties. Its unique structure may offer benefits as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, it can be used in the production of materials with specific properties, such as polymers and coatings that require stability under harsh conditions.
作用机制
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the morpholinocarbonyl moiety may interact with active sites in enzymes, inhibiting their function.
相似化合物的比较
Similar Compounds
3-(Morpholinocarbonyl)-2(1H)-pyridinone: : Similar structure but lacks the benzyl group, resulting in different reactivity and applications.
1-[4-(Trifluoromethyl)benzyl]-2(1H)-pyridinone: : Lacks the morpholinocarbonyl group, impacting its binding properties and stability.
Highlighting Uniqueness
3-(Morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone’s unique combination of functional groups provides a versatile platform for chemical modifications and enhances its interaction capabilities in biological systems compared to its analogs.
There you have it! A thorough deep dive into this fascinating compound
属性
IUPAC Name |
3-(morpholine-4-carbonyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)14-5-3-13(4-6-14)12-23-7-1-2-15(17(23)25)16(24)22-8-10-26-11-9-22/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFXGBCEFVJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2872538.png)

![5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2872545.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)
![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)

![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)
![2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B2872552.png)
![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)
![3-fluoro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2872555.png)
![4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2872556.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)

![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)
